BenchChemオンラインストアへようこそ!

Nictindole

Thromboxane A2 synthase Cyclooxygenase selectivity Platelet aggregation

Nictindole (L‑8027; (2‑isopropyl‑1H‑indol‑3‑yl)‑3‑pyridinylmethanone) is a non‑acidic indole derivative classified as an experimental thromboxane A₂ (TXA₂) synthase inhibitor. Unlike classical non‑steroidal anti‑inflammatory drugs (NSAIDs), nictindole acts at the terminal step of the prostanoid cascade, selectively blocking TXA₂ generation without an acidic pharmacophore, a feature that underpins its distinct pharmacological profile.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 36504-64-0
Cat. No. B1678765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNictindole
CAS36504-64-0
Synonyms2-isopropyl-nicotinyl-indole
L 8027
L-8027
L8027
nictindole
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3
InChIKeySOOXXPIIPHUERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nictindole (CAS 36504-64-0): A Non-Acidic, Selective Thromboxane A2 Synthase Inhibitor for Platelet and Respiratory Pharmacology Research


Nictindole (L‑8027; (2‑isopropyl‑1H‑indol‑3‑yl)‑3‑pyridinylmethanone) is a non‑acidic indole derivative classified as an experimental thromboxane A₂ (TXA₂) synthase inhibitor [1]. Unlike classical non‑steroidal anti‑inflammatory drugs (NSAIDs), nictindole acts at the terminal step of the prostanoid cascade, selectively blocking TXA₂ generation without an acidic pharmacophore, a feature that underpins its distinct pharmacological profile [2]. Early work established nictindole as a potent anti‑aggregatory agent in human and animal platelets, prompting comparative investigations against indomethacin, aspirin, imidazole‑type inhibitors, and molsidomine metabolites [3].

Why Nictindole Cannot Be Interchanged with Cyclooxygenase Inhibitors or First-Generation Thromboxane Synthase Ligands


Nictindole occupies a unique mechanistic niche: it selectively inhibits TXA₂ synthase while largely sparing the cyclooxygenase (COX) enzymes that generate prostaglandins and prostacyclin [1]. Classical COX inhibitors such as indomethacin and aspirin suppress the entire prostanoid cascade, leading to diminished vasoprotective prostacyclin and elevated risk of gastrointestinal and vascular side effects [2]. Early imidazole‑based TXA₂ synthase inhibitors (e.g., imidazole, 1‑nonyl‑imidazole) exhibit markedly lower potency, require millimolar concentrations, and fail to block TXA₂ synthesis in all species or experimental systems [3]. These quantitative and qualitative differences in potency, selectivity, and species‑dependent activity make direct substitution of nictindole with these agents scientifically unsound. The evidence below quantifies the basis for differential selection of nictindole in platelet biology, respiratory models, and TXA₂‑dependent signaling studies.

Nictindole Differential Evidence: Quantitative Comparator Data for Scientific Selection and Procurement


Selective TXA₂ Synthase Inhibition Over Cyclooxygenase: Nictindole vs Indomethacin and Aspirin in Microsomal and Platelet Systems

In bovine seminal vesicle microsomes (BSVM), nictindole inhibited prostaglandin (PG) synthesis with an IC₅₀ of 5.9 µM, making it 60–180 times less potent than indomethacin as a PG synthetase inhibitor, yet still 10–30 times more potent than aspirin [1]. Crucially, in horse platelet microsomes (HPM), nictindole inhibited TXA₂ synthetase with IC₅₀ values ranging from 0.25 to 0.8 µM, conferring a 16–52 fold selectivity for TXA₂ synthase over COX [1]. At 1 µM, nictindole abolished TXA₂ generation by platelet homogenates without affecting PG production or prostacyclin (PGI₂) formation, demonstrating target‑specific inhibition that indomethacin and aspirin cannot achieve at any concentration [1].

Thromboxane A2 synthase Cyclooxygenase selectivity Platelet aggregation

In Vivo Anti-Platelet Potency and Duration: Nictindole vs Indomethacin and Aspirin in the Cat Arteriovenous Shunt Model

Forty minutes after intravenous administration, nictindole at 2 mg/kg halved the formation of platelet deposits on superfused aortic strips, whereas indomethacin required 14 mg/kg and aspirin required 7 mg/kg to achieve the same 50 % reduction [1]. When each drug was given at a supramaximal dose of 20 mg/kg, the residual anti‑platelet activity 3 hours later was 18 % for nictindole, compared to 59 % for indomethacin and 92 % for aspirin, indicating a shorter duration of action for nictindole [1]. Additionally, direct infusion of nictindole at 50 ng/ml into the superfusing blood stream prevented thrombogenesis, whereas indomethacin required a concentration of 2,000 ng/ml [1].

In vivo anti-platelet Thrombogenesis Pharmacodynamic duration

In Vitro Anti-Aggregatory Potency and Spectrum: Nictindole vs 1-Nonyl-Imidazole in Guinea Pig, Rabbit, and Human Platelets

Nictindole (L8027) antagonized arachidonic acid‑induced platelet aggregation at concentrations of 50–500 nM, whereas 1‑nonyl‑imidazole (NI) required concentrations of 25–100 µM to achieve comparable inhibition [1]. In guinea pig platelet‑rich plasma, nictindole suppressed TXA₂ synthesis and aggregation in tandem, while NI failed to inhibit TXA₂ synthesis at anti‑aggregatory concentrations, revealing a species‑specific dissociation [1]. Radioimmunoassay measurements confirmed that nictindole reduced both TXB₂ and PGE₂, in contrast to imidazole which only blocked TXB₂ formation and caused a compensatory increase in PGE₂ [1].

Platelet aggregation Thromboxane synthesis Species comparison

In Vivo Bronchoconstriction and Hypotension Inhibition: Nictindole vs 1-Nonyl-Imidazole in Guinea Pig

Intravenous nictindole at 1–10 µg/kg produced dose‑dependent, reversible inhibition of arachidonic acid‑induced bronchoconstriction, thrombocytopenia, and hypotension in guinea pigs [1]. In marked contrast, 1‑nonyl‑imidazole (NI) was completely ineffective at doses up to 8 mg/kg i.v., representing an at least 800‑fold difference in in vivo potency [1]. The divergence persisted across all three measured endpoints, underscoring that nictindole’s blockade of TXA₂ synthesis in vivo translates into functional protection of airway and cardiovascular parameters where NI is inactive [1].

Bronchoconstriction Arachidonic acid challenge In vivo potency

Inhibition of Adenosine/ATP-Induced Tracheal Contraction: Nictindole vs Imidazole in Guinea Pig Isolated Trachea

In guinea pig isolated trachea at resting tone, nictindole at 10⁻⁷ M (100 nM) abolished the contraction induced by ATP and adenosine (10⁻⁵ to 10⁻⁴ M), whereas imidazole required 5 × 10⁻⁵ M (50 µM) to produce comparable antagonism [1]. Indomethacin at 10⁻⁶ M also blocked the response, confirming the prostanoid‑dependent mechanism, but nictindole achieved this at a 10‑fold lower concentration than indomethacin and a 500‑fold lower concentration than imidazole [1]. The data directly implicate TXA₂ as the contractile mediator released during purinergic stimulation of the trachea [1].

Tracheal smooth muscle Thromboxane synthetase Adenosine pharmacology

Comparative Anti-Platelet Potency: Nictindole vs SIN-1 (Molsidomine Metabolite) in Rabbit and Human PRP

In rabbit platelet‑rich plasma, the inhibitory effects of nictindole on aggregation and TXA₂ generation were approximately 50 times more potent than those of SIN‑1, the active metabolite of the clinically used anti‑anginal molsidomine [1]. SIN‑1 displayed IC₅₀ values around 1 µM in the same models, implying nictindole IC₅₀ values in the sub‑micromolar to low nanomolar range depending on the stimulus [1]. In human PRP, SIN‑1 exhibited IC₅₀ values of 0.9 µM (U‑46619‑induced aggregation), 1.4 µM (AA‑induced aggregation), and 2.9 µM (TXB₂ formation), providing a benchmark against which nictindole’s ~50‑fold superior potency can be quantitatively anchored [1].

Molsidomine SIN-1 Platelet thromboxane inhibition

Nictindole Application Scenarios: Where the Comparative Evidence Drives Selection


Dissection of TXA₂-Specific Signaling in Platelet Activation Studies

Nictindole’s 16–52 fold selectivity for TXA₂ synthase over COX, demonstrated in horse platelet microsomes and rabbit platelets [1], makes it the definitive tool for studies that must isolate TXA₂‑mediated aggregation from prostaglandin‑dependent pathways. Unlike indomethacin or aspirin, which abolish both TXA₂ and prostacyclin, nictindole at 1 µM preserves PG and PGI₂ generation [1]. This allows researchers to attribute observed platelet phenotypes specifically to TXA₂, a critical advantage in mechanistic thrombosis and haemostasis research.

In Vivo Pharmacodynamic Studies Requiring Acute, High-Potency Anti-Platelet Action with Rapid Offset

The cat arteriovenous shunt model demonstrated that nictindole achieves 50 % reduction in platelet deposition at 2 mg/kg i.v., while indomethacin requires 14 mg/kg [2]. Nictindole’s shorter duration (18 % residual activity at 3 h vs 59–92 % for indomethacin/aspirin) [2] supports its use in acute interventional protocols where a rapidly reversible anti‑platelet state is desired, or where controlled infusion (50 ng/ml) allows precise titration of anti‑thrombotic effect.

Pulmonary and Airway Thromboxane Pharmacology in Guinea Pig Models

Nictindole potently inhibits arachidonic acid‑induced bronchoconstriction in vivo at 1–10 µg/kg i.v., while 1‑nonyl‑imidazole is inactive at 8 mg/kg [3]. In isolated trachea, nictindole blocks purinergic contraction at 100 nM, 500‑fold lower than imidazole [4]. These data position nictindole as the superior pharmacological probe for TXA₂‑dependent airway hyperresponsiveness and asthma‑relevant models, enabling low‑dose regimens that minimize systemic toxicity.

Benchmarking Novel Anti-Platelet and TXA₂-Modulating Drug Candidates

With well‑characterized potency ratios against SIN‑1 (50‑fold) [5], 1‑nonyl‑imidazole (50–2,000‑fold) [3], and imidazole (500‑fold) [4], nictindole serves as a cross‑laboratory reference standard for calibrating TXA₂ synthase inhibitory activity. Its non‑acidic structure and defined selectivity window make it ideal for inclusion in screening cascades aiming to identify next‑generation TXA₂ modulators with improved pharmacokinetic profiles.

Quote Request

Request a Quote for Nictindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.